molecular formula C11H8N2S2 B2413530 (4-Phenylthiazole-2-ylthio)acetonitrile CAS No. 103483-15-4

(4-Phenylthiazole-2-ylthio)acetonitrile

Cat. No.: B2413530
CAS No.: 103483-15-4
M. Wt: 232.32
InChI Key: URSIHXVFHUUAQS-UHFFFAOYSA-N
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Description

(4-Phenylthiazole-2-ylthio)acetonitrile is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of (4-Phenylthiazole-2-ylthio)acetonitrile typically involves the reaction of 4-phenylthiazole-2-thiol with acetonitrile in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

(4-Phenylthiazole-2-ylthio)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .

Scientific Research Applications

(4-Phenylthiazole-2-ylthio)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which (4-Phenylthiazole-2-ylthio)acetonitrile exerts its effects involves interactions with various molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

(4-Phenylthiazole-2-ylthio)acetonitrile can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S2/c12-6-7-14-11-13-10(8-15-11)9-4-2-1-3-5-9/h1-5,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSIHXVFHUUAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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